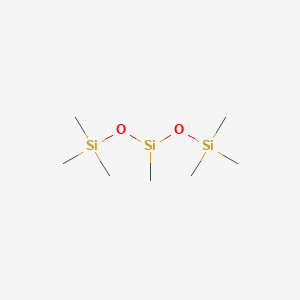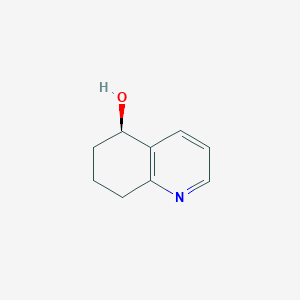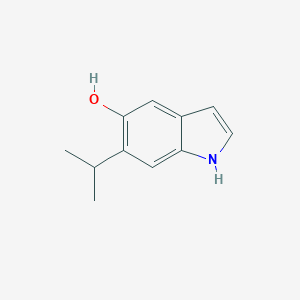
6-Isopropyl-1H-indol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isopropyl-1H-indol-5-ol, also known as 5-IT or 5-API, is a synthetic indole derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mecanismo De Acción
The mechanism of action of 6-Isopropyl-1H-indol-5-ol is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception, and is the target of many psychoactive drugs.
Efectos Bioquímicos Y Fisiológicos
6-Isopropyl-1H-indol-5-ol has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of monoamine oxidase activity. This compound has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Isopropyl-1H-indol-5-ol in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying various biological processes. However, one limitation is that its effects on the central nervous system can be difficult to interpret due to its partial agonist activity at the serotonin 5-HT2A receptor.
Direcciones Futuras
Future research on 6-Isopropyl-1H-indol-5-ol could focus on its potential therapeutic applications in the treatment of neurological disorders, as well as its effects on other biological systems such as the immune system. Additionally, further studies could be conducted to better understand its mechanism of action and to develop more specific agonists or antagonists for the serotonin 5-HT2A receptor.
Métodos De Síntesis
The synthesis of 6-Isopropyl-1H-indol-5-ol involves the reaction of indole-5-carboxaldehyde with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
6-Isopropyl-1H-indol-5-ol has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. This compound has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and depression.
Propiedades
Número CAS |
159388-68-8 |
|---|---|
Nombre del producto |
6-Isopropyl-1H-indol-5-ol |
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
6-propan-2-yl-1H-indol-5-ol |
InChI |
InChI=1S/C11H13NO/c1-7(2)9-6-10-8(3-4-12-10)5-11(9)13/h3-7,12-13H,1-2H3 |
Clave InChI |
RXIIQJWEYYRTJS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C=C2C=CNC2=C1)O |
SMILES canónico |
CC(C)C1=C(C=C2C=CNC2=C1)O |
Sinónimos |
1H-Indol-5-ol,6-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl N-[(1S)-2-oxocyclopentyl]carbamate](/img/structure/B126742.png)
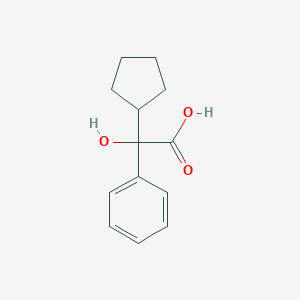
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)
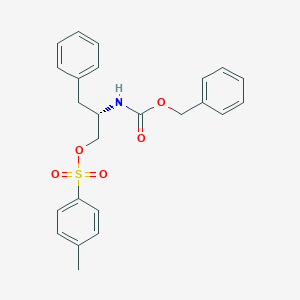
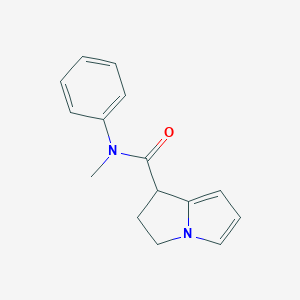
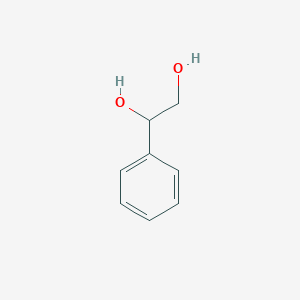
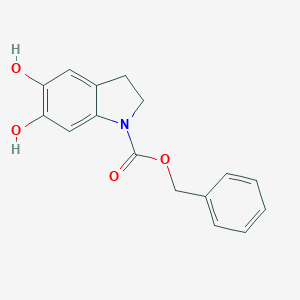
![N-[[4-(2-oxido-4-phenyl-5H-1,2,4-oxadiazol-2-ium-3-yl)-1,3-thiazol-2-yl]imino]benzamide](/img/structure/B126760.png)
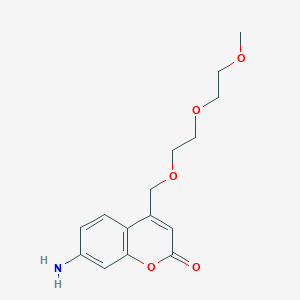
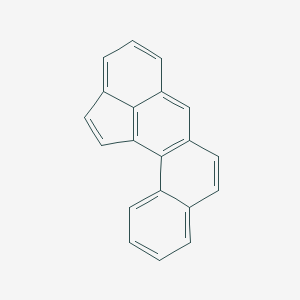
![Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride](/img/structure/B126764.png)
